Paynantheine Paynantheine Paynantheine is a derivative of mitragynine and one of the major alkaloids in the plant Mitragynia speciosa. Research found that paynantheine is a competitive antagonist at the human mu opioid receptor.
Brand Name: Vulcanchem
CAS No.: 4697-66-9
VCID: VC0163193
InChI: InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1
SMILES: COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC
Molecular Formula: C23H28N2O4
Molecular Weight: 396.5 g/mol

Paynantheine

CAS No.: 4697-66-9

Reference Standards

VCID: VC0163193

Molecular Formula: C23H28N2O4

Molecular Weight: 396.5 g/mol

Paynantheine - 4697-66-9

CAS No. 4697-66-9
Product Name Paynantheine
Molecular Formula C23H28N2O4
Molecular Weight 396.5 g/mol
IUPAC Name methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Standard InChI InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1
Standard InChIKey JGZKIGWXPPFMRG-CYSPOEIOSA-N
Isomeric SMILES CO/C=C(\[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC
SMILES COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC
Canonical SMILES COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC
Description Paynantheine is a derivative of mitragynine and one of the major alkaloids in the plant Mitragynia speciosa. Research found that paynantheine is a competitive antagonist at the human mu opioid receptor.
Synonyms (+)-Paynantheine
Reference 1.Philipp, A.A.,Wissenbach, D.K.,Weber, A.A., et al. Metabolism studies of the Kratom alkaloids mitraciliatine and isopaynantheine, diastereomers of the main alkaloids mitragynine and paynantheine, in rat and human urine using liquid chromatography- linea.
PubChem Compound 3037629
Last Modified Nov 11 2021
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